Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminopropanoic acid. The reaction is carried out under controlled conditions, often using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its tert-butyl group provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C13H25N3O3 |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17) |
InChI Key |
MAWOXSPEWWAKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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